molecular formula C4H8O2<br>CH3CH2CH2COOH<br>C4H8O2 B1668132 Butyric acid CAS No. 107-92-6

Butyric acid

Cat. No. B1668132
CAS RN: 107-92-6
M. Wt: 88.11 g/mol
InChI Key: FERIUCNNQQJTOY-UHFFFAOYSA-N
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Description

Butyric acid is a straight-chain saturated fatty acid that is butane in which one of the terminal methyl groups has been oxidised to a carboxy group . It is a colourless liquid, soluble in water and miscible with common organic solvents .


Synthesis Analysis

Butyric acid is manufactured by catalyzed air oxidation of butanal (butyraldehyde) . A study reports a genome-scale model (GEM) for C. tyrobutyricum, which provides a comprehensive and systematic analysis for the butyrate synthesis driving mechanisms .


Molecular Structure Analysis

The molecular formula of Butyric acid is C4H8O2 . The IUPAC name of the butyric acid is “Butanoic Acid”. The condensed structural formula of butyric acid is CH3CH2CH2COOH .


Chemical Reactions Analysis

Butyric acid is a straight-chain saturated fatty acid that is butane in which one of the terminal methyl groups has been oxidised to a carboxy group . A study reports a genome-scale model (GEM) for C. tyrobutyricum, which provides a comprehensive and systematic analysis for the butyrate synthesis driving mechanisms .


Physical And Chemical Properties Analysis

Butyric acid appears as a colorless liquid with a penetrating and unpleasant odor . It has a flash point of 170 °F . It is corrosive to metals and tissue . The density is 8.0 lb /gal .

Scientific Research Applications

Therapeutic Potential in Erythroid Differentiation

Butyric acid has been identified as a potent inducer of erythroid differentiation in cultured erythroleukemic cells, showcasing its potential therapeutic applications in treating blood disorders. Its effectiveness at low concentrations makes it a promising agent for further research in hematological applications (A. Leder & P. Leder, 1975).

Bioproduction Enhancements

Recent advancements in microbial fermentation for butyric acid production highlight its industrial significance. Strategies focusing on process and strain engineering aim to enhance butyric acid yields and productivity, reducing production costs and improving environmental sustainability. This includes optimizing fermentation processes and developing microbial strains with improved efficiency (Hongzhen Luo et al., 2018).

Role in Colorectal Cancer and Hemoglobinopathies Treatment

Butyric acid and its derivatives have been explored for their role in the treatment of colorectal cancer and hemoglobinopathies. Its mechanism involves inducing cell differentiation and apoptosis, suggesting a beneficial effect in cancer therapy and managing genetic blood disorders (P. Pouillart, 1998).

Gut Health and Irritable Bowel Syndrome

Butyric acid plays a significant role in maintaining gut health and has been studied for its beneficial effects in managing irritable bowel syndrome (IBS). Its properties as a main energy source for colonocytes and its regulatory effects on gut motility and inflammation make it a compound of interest for gastrointestinal research (A. Załęski, A. Banaszkiewicz & J. Walkowiak, 2013).

Enhancing Insulin Sensitivity

Research on butyric acid has also extended to metabolic diseases, where it has been found to improve insulin sensitivity and increase energy expenditure in mice models. These findings open avenues for exploring butyric acid as a dietary supplement to prevent or manage diet-induced insulin resistance, offering potential benefits for metabolic health (Zhanguo Gao et al., 2009).

Safety And Hazards

Inhalation causes irritation of mucous membrane and respiratory tract; may cause nausea and vomiting . Ingestion causes irritation of mouth and stomach . Contact with eyes may cause serious injury . Contact with skin may cause burns .

Future Directions

Butyric acid still remains a molecule with a potential that has not as yet been fully exploited . The main future challenge for this will depend upon increasing butyrate tolerance of Clostridia strains and decreasing the cost of culture media materials .

properties

IUPAC Name

butanoic acid
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InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)
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InChI Key

FERIUCNNQQJTOY-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)O
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Molecular Formula

C4H8O2, Array
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DSSTOX Substance ID

DTXSID8021515
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Molecular Weight

88.11 g/mol
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Physical Description

Butyric acid appears as a colorless liquid with a penetrating and unpleasant odor. Flash point 170 °F. Corrosive to metals and tissue. Density 8.0 lb /gal., Liquid, Colorless, oily liquid with an unpleasant, rancid odor; [HSDB], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/strong, rancid, butterlike odour
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Boiling Point

326.3 °F at 760 mmHg (NTP, 1992), 163.5 °C, 164 °C
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Flash Point

170 °F (NTP, 1992), 72 °C, 161 °F (72 °C) (Closed cup), 72 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ether; slightly soluble in carbon tetrachloride, In water, 6.00X10+4 mg/L at 25 °C, 60.0 mg/mL, Solubility in water: miscible, miscible with alcohol, most fixed oils, propylene glycol, water
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Density

0.958 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.959 at 20 °C/4 °C, Relative density (water = 1): 0.96, 0.952-0.956
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Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air= 1), Relative vapor density (air = 1): 3
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Vapor Pressure

0.43 mmHg at 68 °F ; 1.4 mmHg at 86 °F (NTP, 1992), 1.65 [mmHg], 1.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 57
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Mechanism of Action

Diet, especially the amount of starch and dietary fiber which escape digestion in the small intestine are major determinants of colon function in man. These carbohydrates are the principal substrates for fermentation by the large bowel flora. Carbohydrate fermentation results in lowered caecal pH and the production of short chain fatty acids of which butyric acid may protect the colon epithelium from dysplastic change. Protein digestion and amino acid fermentation also occur in the large bowel but the nature of its endproducts varies in relation to the amount of carbohydrate available. During active carbohydrate breakdown amino acid fermentation endproducts such as ammonia are used by the bacteria for protein synthesis during microbial growth, but in carbon limited fermentation amines, ammonia, phenols and indoles, etc, accumulate. Fermentation also results in changes in colon pH which alters the metabolism of bile acids, nitrate, sulfate and other substances. Fermentation is thus controlled to a great extent by substrate availability, especially of carbohydrates which are derived from the diet. The potential to induce mutagenic change in colon epithelial cells and promote tumor growth may readily be influenced by diet., Butyric acid has two contrasting functional roles. As a product of fermentation within the human colon, it serves as the most important energy source for normal colorectal epithelium. It also promotes the differentiation of cultured malignant cells. A switch from aerobic to anaerobic metabolism accompanies neoplastic transformation in the colorectum. The separate functional roles for n-butyrate may reflect the different metabolic activities of normal and neoplastic tissues. Deficiency of n-butyrate, coupled to the increased energy requirements of neoplastic tissue, may promote the switch to anaerobic metabolism., Treatment of cultured HeLa cells with 5 mM butyrate caused an inhibition of growth as well as extensive chemical and morphological differentiation. Lysosomal enzyme activity changes are associated with both normal and neoplastic growth as well as many aspects of the neoplastic process. The comparative ultrastructural results showed that the butyrate treated cells had a more extensive internal membranous system than the untreated cells, whereas other organelles seemed unaffected. The histochemical localization of lysosomal acid phosphatase showed a 2-fold increase in particulate reaction product in the butyrate-treated HeLa cells. Butyrate treatment may prevent sublethal autolysis by arresting the leakage of the lysosomal enzymes from the lysosome into the cytosol and thus allowing the cell to differentiate chemically and morphologically., Exposure of the rat glioma C6 cell line to butyric acid increased levels of L-triiodothyronine in the nuclear and extranuclear compartments. The increase in nuclear binding was not merely a reflection of the higher cellular hormone content, and Scatchard analysis of L-triiodothyronine binding to isolated nuclei revealed that butyric acid increased receptor number without changing affinity. The effect on the receptor was quantitatively important: a 48 hr incubation with 2 mM butyric acid increased nuclear binding by 2-3 fold, and 5 mM butyrate by 35 fold. Butyric acid increased receptor levels by decreasing receptor degradation, since the apparent half-life of receptor disappearance increased by approximately 3 fold in cells incubated with 2 mM butyric acid for 48 hr. Butyric acid had little effect in increasing the level of multiacetylated forms of H3 and H4 histone when studied in acid-urea gels, but it markedly inhibited the turnover of (3)H-acetate from the histone fraction. There was a striking similarity in the dose-response of butyric acid for increasing receptor levels and inhibiting histone deacetylation. Furthermore, a very close correlation between receptor levels and (3)H-acetate release was also found when different short-chain fatty acids were used.
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Impurities

... Butyric acid is usually contaminated with acrylic acid.
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Product Name

Butyric Acid

Color/Form

Oily liquid, Colorless liquid

CAS RN

107-92-6
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Record name Butanoic acid
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Record name BUTYRIC ACID
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Melting Point

17.8 °F (NTP, 1992), -7.9 °C, -5.7 °C
Record name BUTYRIC ACID
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Synthesis routes and methods I

Procedure details

120 ml of fuming nitric acid in 40 ml of glacial acetic acid are added dropwise to a solution of 31.4 g of 4-[4-(1-adamantyl)-phenoxy]-butyric acid in 100 ml of glacial acetic acid and 30 ml of methylene chloride at -5° C, whilst stirring in an aqueous atmosphere. After completion of the addition, the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C. The reaction mixture is then poured onto 1 kg of ice and extracted with 3 times 200 ml of methylene chloride. The organic phases are washed until neutral, dried over sodium sulphate and evaporated in vacuo. Chromatography of the evaporation residue on 1 kg of silica gel, with ethyl acetate as the eluant, gives 4-[2-nitro-4-(1-adamantyl)-phenoxy]-butyric acid of melting point 182°-185° C (from methylene chloride/petroleum ether) and 4-[2,6;l -dinistro- 4-(1-adamantyl)-phenoxy]-butyric acid of melting point 170°-172° C (from ethanol-pentane).
Quantity
120 mL
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reactant
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Name
4-[4-(1-adamantyl)-phenoxy]-butyric acid
Quantity
31.4 g
Type
reactant
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Quantity
40 mL
Type
solvent
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100 mL
Type
solvent
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30 mL
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solvent
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[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In reaction 19, cyclohexane was oxidized to a 1:7.1:6.0 mixture of adipic acid, cyclohexanone and cyclohexanol after 5 hours (turnovers: 21 (acid), 149 (ketone), 126 (alcohol); ˜6 % total conversion). The crude adipic acid product was collected by filtration after cooling the reaction mixture. Analyses of the isolated adipic acid were performed using elemental analysis, mass spectrometry, infrared spectroscopy, and 1H/13C NMR with comparisons to an authentic adipic acid sample. All analytical results showed that the isolated adipic acid (crude, washed with o-dichlorobenzene, but not recrystallized) was >95 % pure. NMR analysis showed that glutaric acid was also produced (<5 %) along with much lower amounts of shorter chain acids such as formic acid, butyric acid, valeric acid, etc. Only trace amounts of ketone and alcohol (and no adipic acid) were observed when the catalyst is omitted or replaced with 3 equivalents of dpphen alone.
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ketone
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alcohol
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Synthesis routes and methods III

Procedure details

For acetamidylation, the neomycin B/γ-amino butyric acid conjugate obtained in Example 9a above is treated with O-ethyl acetimidate in absolute ethanol for 1-2 days, resulting in acetimidylation of the terminal amino groups. The product is purified by ion exchange chromatography, yielding neomycin B/N-acetamidino butyric acid conjugate 16.
Name
neomycin B γ-amino butyric acid
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Synthesis routes and methods IV

Procedure details

Oxidation of alkanes can give a variety of oxygenated products, including alcohols (see, e.g., U.S. Pat. Nos. 4,918,238, 4,978,799, 5,235,111, 5,345,010, 5,354,857, 5,409,876, and 5,663,328), aldehydes (see, e.g., J. Catal., 202(2) (2001) 308; Appl. Catal., A 217(1-2) (2001) 111; U.S. Pat. No. 4,859,798), ketones (e.g., Appl. Catal., A 217(1-2) (2001) 111; EP 0126488; U.S. Pat. Nos. 4,038,322, 5,235,111, and 5,409,876), carboxylic acids and anhydrides (see, e.g., U.S. Pat. Nos. 5,543,532, 5,663,328, 6,646,158, 6,919,295, and 6,914,029). Oxidation of propylene may produce isopropanol, acetone, propionaldehyde, acrolein, acrylic acid, propionic acid, and the like, and mixtures thereof. Under appropriate reaction conditions, oxidation of propane may give isopropanol, acetone, or a mixture of them. Oxidation of n-butane may produce 1-butanol, 2-butanol, methyl ethyl ketone, n-butylaldehyde, n-butyric acid, maleic acid, maleic anhydride, and the like, and mixtures thereof.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyric acid
Reactant of Route 2
Butyric acid
Reactant of Route 3
Butyric acid
Reactant of Route 4
Butyric acid
Reactant of Route 5
Butyric acid
Reactant of Route 6
Butyric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.